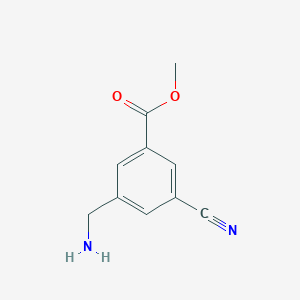

Methyl 3-(aminomethyl)-5-cyanobenzoate

Description

Methyl 3-(aminomethyl)-5-cyanobenzoate is a benzoate ester derivative featuring an aminomethyl (-CH2NH2) group at the 3-position and a cyano (-CN) group at the 5-position of the aromatic ring. The methyl ester (-COOCH3) at the 1-position completes its structure.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)-5-cyanobenzoate |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5,11H2,1H3 |

InChI Key |

BKIACBVCOFJAAF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-5-cyanobenzoate typically involves multi-step reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to convert the nitro group to an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5-cyanobenzoate can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce various ester derivatives .

Scientific Research Applications

Methyl 3-(aminomethyl)-5-cyanobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-5-cyanobenzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Key Comparisons:

Substituent Electronic Effects: The aminomethyl group in the target compound is electron-donating (+I effect), activating the aromatic ring toward electrophilic substitution. In contrast, nitro (in Methyl 3-amino-5-nitrobenzoate) and cyano groups are electron-withdrawing (-I), deactivating the ring . Methoxy (in Ethyl 3-methoxy-5-cyanobenzoate) is a stronger EDG than aminomethyl, further enhancing ring activation .

Positional Isomerism: Methyl 2-amino-5-cyano-3-methylbenzoate (2-amino vs.

Ester Group Variations: Ethyl esters (e.g., Ethyl 3-methoxy-5-cyanobenzoate) generally increase lipophilicity and resistance to hydrolysis compared to methyl esters, impacting bioavailability and synthetic pathways .

Applications: Compounds with amino groups (e.g., Methyl 3-amino-5-nitrobenzoate) are often intermediates in pharmaceuticals, while cyano groups serve as precursors for carboxylic acids or heterocycles . The target compound’s dual functionality (aminomethyl and cyano) may enable applications in multi-step syntheses, such as kinase inhibitors or polymer precursors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(aminomethyl)-5-cyanobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A stepwise approach is often employed, inspired by triazine-based coupling reactions. For example, a three-step procedure using trichlorotriazine derivatives, DIPEA as a base, and controlled temperatures (e.g., 35°C for 6–48 h) can yield structurally similar methyl benzoate esters. Precipitation with low-polarity solvents (e.g., LP) aids in purification . Alternative methods involve refluxing amino-substituted benzoates with aryl acids (15 h) to form benzoxazole intermediates, suggesting adaptability for introducing cyano/aminomethyl groups .

Q. How can researchers optimize purification of this compound given its functional groups?

- Methodological Answer : Combine column chromatography with polarity-gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities. Solid-phase extraction (SPE) using C18 cartridges or silica-based phases is effective for removing unreacted amines or nitriles. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR detects aminomethyl protons (δ 3.8–4.2 ppm, singlet) and cyano proximity effects (aromatic proton splitting).

- FT-IR : Confirm cyano (C≡N stretch ~2220 cm) and ester (C=O ~1720 cm).

- MS : ESI-MS in positive mode identifies [M+H] peaks, with fragmentation patterns distinguishing aminomethyl loss .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when synthesizing this compound?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., cyano group hydrolysis under acidic conditions). Use kinetic monitoring (e.g., in situ IR or LC-MS) to track intermediate formation. Adjust stoichiometry (e.g., 1.15 equiv. of amine nucleophile) and temperature (≤40°C) to minimize byproducts. Compare results with computational models (e.g., DFT for reaction pathway feasibility) .

Q. What strategies enable post-functionalization of this compound for drug-discovery applications?

- Methodological Answer :

- Aminomethyl Group : React with activated carbonyls (e.g., succinimide esters) to form amides.

- Cyano Group : Reduce to amine (H/Raney Ni) or convert to tetrazole (NaN, ZnBr).

- Ester Hydrolysis : Convert to carboxylic acid (LiOH/THF/HO) for coupling with pharmacophores. These modifications are validated in medicinal chemistry contexts for analogues .

Q. What are the stability challenges of this compound under different storage conditions?

- Methodological Answer : The ester group is prone to hydrolysis in humid environments. Store under inert gas (argon) at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks. Lyophilization is recommended for long-term storage of hydrolytically sensitive batches .

Q. How does this compound perform as an intermediate in heterocyclic synthesis?

- Methodological Answer : Its cyano and aminomethyl groups facilitate cyclization reactions. For example, thermal treatment with CS/KCO yields thiazole derivatives, while Pd-catalyzed coupling with boronic acids extends aromatic systems. Such methodologies align with benzoxazole and thiophene syntheses in peer-reviewed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.